BenchChemオンラインストアへようこそ!

2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid

Lipophilicity Drug-likeness Peptidomimetic

2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid (CAS 1342959-98-1) is a synthetic, non-proteinogenic α,α-disubstituted amino acid incorporating a rigid 2,4-dioxo-3-azabicyclo[3.1.0]hexane (succinimide-fused cyclopropane) scaffold. This compound belongs to the class of conformationally constrained amino acids used in peptide engineering, peptidomimetic design, and medicinal chemistry to pre-organize ligand backbones, enhance metabolic stability, and restrict conformational entropy.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
Cat. No. B15312565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCC(CN1C(=O)C2CC2C1=O)(C(=O)O)N
InChIInChI=1S/C9H12N2O4/c1-9(10,8(14)15)3-11-6(12)4-2-5(4)7(11)13/h4-5H,2-3,10H2,1H3,(H,14,15)
InChIKeyYPMHOTYBTDCTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid: A Conformationally Constrained Bicyclic Amino Acid Building Block


2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid (CAS 1342959-98-1) is a synthetic, non-proteinogenic α,α-disubstituted amino acid incorporating a rigid 2,4-dioxo-3-azabicyclo[3.1.0]hexane (succinimide-fused cyclopropane) scaffold . This compound belongs to the class of conformationally constrained amino acids used in peptide engineering, peptidomimetic design, and medicinal chemistry to pre-organize ligand backbones, enhance metabolic stability, and restrict conformational entropy [1]. With a molecular formula of C9H12N2O4 and a molecular weight of 212.21 g/mol, it presents two hydrogen bond donors and four acceptors, positioning it as a versatile, rigidified building block for structure-activity relationship (SAR) exploration .

Why 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid Cannot Be Substituted by Common Analogs


Closely related analogs of this compound—including its des-methyl variant, N-methylated derivative, and simple α-aminoisobutyric acid (Aib)—exhibit divergent physicochemical and conformational properties that preclude simple interchange in a research or procurement context. The α-methyl substituent on the amino acid backbone reduces conformational freedom around the Cα carbon relative to the des-methyl progenitor, while the electron-withdrawing 2,4-dioxo-succinimide-cyclopropane motif introduces distinct electronic and steric features absent in linear or monocyclic alternatives . Even within the same scaffold family, variations in N-substitution alter lipophilicity by up to 0.65 logP units and shift topological polar surface area (TPSA) by approximately 14 Ų, parameters directly correlated with membrane permeability and off-target promiscuity [1]. These quantifiable differences, when overlooked, risk compromising the pharmacokinetic profile, target engagement, or synthetic tractability of downstream candidates. Therefore, selection of the precise α-amino-α-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane derivative is a critical decision point in rational design programs.

Quantitative Comparative Evidence for Procuring 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid


Optimized Lipophilicity Versus Des-Methyl and N-Methyl Analogs

The target compound (CAS 1342959-98-1) presents a calculated LogP of -1.2067, placing it in an intermediate lipophilicity range between the more hydrophilic des-methyl analog (CAS 1344300-57-7, LogP = -1.5968) and the more lipophilic N-methyl analog (CAS 1342847-52-2, LogP = -0.946) . This intermediate hydrophobicity is often correlated with a balanced ADME profile, avoiding the excessive solubility challenges of very polar compounds and the high metabolic clearance or promiscuity risks of highly lipophilic ones.

Lipophilicity Drug-likeness Peptidomimetic

Modulated Topological Polar Surface Area (TPSA) for Tuned Membrane Permeability

The topological polar surface area (TPSA) of the target compound is 100.7 Ų, identical to the des-methyl analog but 13.99 Ų higher than the N-methyl analog (TPSA = 86.71 Ų) . TPSA is a key descriptor for predicting passive membrane permeability, with values below 140 Ų generally correlated with oral bioavailability and values below 60-70 Ų favoring blood-brain barrier penetration. The higher TPSA of the target and des-methyl compounds suggests superior solubility but potentially lower passive cellular uptake compared to the N-methyl derivative, offering a tunable property for specific therapeutic targets.

Membrane Permeability TPSA Oral Bioavailability

Enhanced Conformational Rigidity from α,α-Disubstitution

Unlike the des-methyl analog (2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid), which retains rotational freedom around the Cα-H bond, the target compound features an α-methyl group that restricts the phi (φ) and psi (ψ) backbone dihedral angles characteristic of α,α-disubstituted amino acids [1]. This class of amino acids, exemplified by α-aminoisobutyric acid (Aib), is well-documented to induce turn conformations and stabilize helical secondary structures in peptides. The additional fusion to the succinimide-cyclopropane bicycle imposes a further level of restraint, pre-organizing the side chain into a fixed orientation relative to the peptide backbone [2].

Conformational Constraint Peptide Engineering Peptidomimetic

High Purity Specification for Reproducible SAR and Synthesis

Commercial suppliers list the target compound with a standard purity of 98% (HPLC), a specification that is equal to or superior than the des-methyl analog, which is sometimes available only at 95% purity . While a 3% purity differential might appear marginal, even minor impurities at the building-block stage can carry through multi-step syntheses, generating complex mixtures of diastereomeric or truncated peptide byproducts that confound biological assay interpretation and reduce synthetic yield.

Purity Quality Control Reproducibility

Recommended Application Scenarios for 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid


Peptide Backbone Rigidification for Enzyme Inhibitor Design

Use the compound as a conformationally constrained P2 or P3 building block in peptidomimetic inhibitor design. Its α,α-disubstituted framework, coupled with the rigid 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold, applies a dual conformational lock that favors type II poly-proline helix mimics, as demonstrated in proline-templated amino acid systems [1]. This is particularly relevant for DPP-IV, GlyT1, or other protease/receptor targets where pre-organization reduces entropic penalty and improves binding kinetics. The intermediate LogP (-1.2) supports solubility in physiological buffers while maintaining permeability.

Construction of Conformationally Defined Fragment Libraries

In fragment-based drug discovery (FBDD), incorporate this compound into sp³-rich, three-dimensional fragment libraries to explore novel chemical space. The fused cyclopropane-succinimide core is underrepresented in traditional flat screening collections, and the 98% purity standard (vs. 95% for the des-methyl analog) ensures consistent fragment quality across screening campaigns, reducing false positives from reactive impurities . The balanced TPSA (100.7 Ų) meets fragment-likeness criteria (MW < 250, TPSA < 140) while offering multiple vectors for hit elaboration.

ADME Property Fine-Tuning in Lead Optimization

Utilize this specific α-methyl-2,4-dioxo derivative as a reference point for systematic SAR exploration of lipophilicity and permeability. The 0.39 LogP difference from the des-methyl analog and -0.26 difference from the N-methyl variant offer a quantifiable gradient for optimizing logD, plasma protein binding, and metabolic stability in a matched molecular pair analysis . This 'Goldilocks' lipophilicity profile makes it an ideal starting point for CNS drug programs requiring careful balancing of solubility and blood-brain barrier penetration.

Synthesis of Stabilized Peptide Therapeutics

Employ this amino acid as a non-natural residue in stapled or macrocyclic peptides to enhance resistance to proteolytic degradation. The α-methyl group at the Cα position is a well-validated strategy to sterically hinder protease access, while the electron-poor succinimide ring may further modulate local amide bond reactivity. This application leverages both the conformational constraint (class-level evidence) and the high purity specification for efficient solid-phase peptide synthesis, crucial for producing homogeneous therapeutic peptides meeting regulatory standards [1].

Quote Request

Request a Quote for 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.